3-Ethyl-2-heptanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

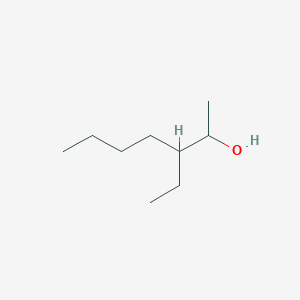

Structure

3D Structure

Properties

IUPAC Name |

3-ethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-7-9(5-2)8(3)10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDVLWWGWJSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337377 | |

| Record name | 3-Ethyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-39-3 | |

| Record name | 3-Ethyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethyl-2-heptanol chemical and physical properties database

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a plausible synthetic route. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information on this compound.

Chemical and Physical Properties

This compound is a secondary alcohol with the chemical formula C9H20O.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group at the third carbon and a hydroxyl group at the second carbon.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethylheptan-2-ol | [1] |

| Synonyms | 3-Heptyl methyl carbinol | [4] |

| CAS Number | 19780-39-3 | [1][2] |

| Molecular Formula | C9H20O | [1][2][3] |

| Molecular Weight | 144.26 g/mol | [1][2][3][4] |

| Boiling Point | 189.0 °C | [4] |

| Purity (example) | 98% | [4] |

| Physical State | Liquid | [4] |

Table 2: Computed and Spectral Properties

| Property | Value | Source |

| Monoisotopic Mass | 144.151415 g/mol | [4] |

| InChI | InChI=1S/C9H20O/c1-4-6-7-9(5-2)8(3)10/h8-10H,4-7H2,1-3H3 | [2][4] |

| InChIKey | MMQDVLWWGWJSFS-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CCCCC(CC)C(C)O | [3] |

| Spectra Available | 13C NMR, ATR-IR, Raman, GC-MS | [4][5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

-

Thiele tube or a beaker with heating oil (paraffin oil or similar)[6]

-

Thermometer (-10 to 250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Rubber band or thread

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.[6]

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly so that it is immersed in the heating oil within the Thiele tube or beaker. The top of the sample should be below the oil level.

-

Gently heat the apparatus.[7] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a continuous and rapid stream of bubbles emerges from the capillary tube, stop heating.[7][8]

-

The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[7] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined using a graduated cylinder and a balance.

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Digital balance (accurate to at least 0.01 g)

-

Pipette

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[9]

-

Using a pipette, accurately transfer a known volume (e.g., 10.0 mL) of this compound into the graduated cylinder.

-

Measure and record the combined mass of the graduated cylinder and the liquid.[9]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

The procedure can be repeated with different volumes to ensure accuracy, and the average density can be calculated.[9]

Determination of Solubility in Water

The solubility of an alcohol in water is influenced by the length of its carbon chain. Lower molecular weight alcohols are generally more soluble due to the polarity of the hydroxyl group.[10]

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Place a known volume (e.g., 2.0 mL) of deionized water into a test tube.

-

Add a small, measured amount (e.g., 5 drops) of this compound to the test tube.[11]

-

Vigorously shake or vortex the mixture for 10-20 seconds.[12]

-

Allow the mixture to stand and observe if two distinct layers form (immiscible), if the liquid is cloudy (partially soluble), or if a single clear solution results (soluble).

-

Continue adding the alcohol in small increments, mixing after each addition, to further assess the degree of solubility.[11] Record the observations at each step.

Plausible Synthesis Protocol: Grignard Reaction

A common method for synthesizing secondary alcohols is the reaction of a Grignard reagent with an aldehyde. A plausible route for this compound is the reaction of pentylmagnesium bromide with propionaldehyde (B47417).

Reaction: CH3CH2CHO (Propionaldehyde) + C5H11MgBr (Pentylmagnesium Bromide) → C9H19OMgBr (intermediate) C9H19OMgBr + H3O+ → C9H20O (this compound) + Mg(OH)Br

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or argon inlet

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromopentane (B41390) (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.[13]

-

Reaction with Aldehyde: After the Grignard reagent has formed and cooled to 0 °C in an ice bath, a solution of propionaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.[13]

-

Quenching and Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.[13]

-

Purification: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by fractional distillation to yield this compound.[13]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show distinct signals for the protons on the carbon bearing the hydroxyl group (CH-OH), the methyl group adjacent to it, the ethyl group, and the pentyl chain. The multiplicity of these signals (singlet, doublet, triplet, multiplet) will provide information on the connectivity of the atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display a specific number of signals corresponding to the unique carbon environments in the molecule, confirming the carbon skeleton.[5]

-

IR (Infrared) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol's hydroxyl group. C-H stretching vibrations will appear around 2850-3000 cm⁻¹, and C-O stretching around 1050-1150 cm⁻¹.[14]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+), which confirms the molecular weight of the compound. Fragmentation patterns, such as the loss of water or alkyl groups, can further support the proposed structure.[2]

Experimental Protocol for Spectroscopic Analysis: [14]

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film for analysis by FTIR.

-

MS Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) for analysis, often by gas chromatography-mass spectrometry (GC-MS).

Visualizations

The following diagrams illustrate the logical workflows for the experimental procedures described.

Caption: Workflow for determining the physical properties of this compound.

Caption: A plausible workflow for the synthesis of this compound via Grignard reaction.

References

- 1. This compound | C9H20O | CID 542286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. bellevuecollege.edu [bellevuecollege.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: 3-Ethyl-2-heptanol (CAS Number: 19780-39-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Ethyl-2-heptanol, a branched-chain secondary alcohol with the CAS number 19780-39-3. The validation of this CAS number is confirmed by multiple chemical databases, including PubChem, NIST, and Cheméo.[1][2][3] This document details the physicochemical properties, synthesis, and analytical characterization of this compound. It is intended to serve as a valuable resource for professionals in research, and drug development by consolidating key technical data and experimental methodologies.

Physicochemical Properties

This compound is a nine-carbon alcohol with the molecular formula C9H20O and a molecular weight of approximately 144.25 g/mol .[1][2][3] Its structure features a heptane (B126788) backbone with an ethyl group at the third carbon and a hydroxyl group at the second carbon, leading to chirality at both positions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 19780-39-3 | [1][2][3] |

| Molecular Formula | C9H20O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| IUPAC Name | 3-ethylheptan-2-ol | [2] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Water Solubility | Not specified | |

| LogP (Octanol/Water Partition Coefficient) | Not specified |

Synthesis of this compound

The synthesis of this compound, as a secondary alcohol, can be effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this compound, a logical approach is the reaction of 2-hexanone (B1666271) with ethylmagnesium bromide.

Experimental Protocol: Grignard Synthesis

The following is a generalized protocol for the synthesis of this compound via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

2-Hexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of ethyl bromide in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 2-Hexanone:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

-

Prepare a solution of 2-hexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the 2-hexanone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two to three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Synthesis Workflow

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: A temperature gradient suitable for eluting C9 alcohols, for example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 30-200.

-

The expected mass spectrum would show a molecular ion peak (or a peak corresponding to the loss of a water molecule) and characteristic fragmentation patterns for a branched secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments, including the hydroxyl proton, the methine protons at C2 and C3, and the various methylene (B1212753) and methyl protons of the ethyl and pentyl groups.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: As a liquid, this compound can be analyzed neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and strong C-H stretching bands around 2850-3000 cm⁻¹.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the involvement of this compound in any signaling pathways. While branched-chain alcohols as a class are known to have various biological properties, including potential use as biofuels and roles in cellular metabolism, specific data for this compound is not available. Further research is required to explore the potential pharmacological or toxicological profile of this compound.

The general metabolism of alcohols involves oxidation by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). It is plausible that this compound would be a substrate for these enzymes, but specific studies are needed for confirmation.

References

An In-depth Technical Guide to 3-Ethyl-2-heptanol: Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2-heptanol, including its IUPAC name, structure, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and methods for its characterization.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-ethylheptan-2-ol .[1] The naming follows the standard rules for alcohols, where the longest carbon chain containing the hydroxyl (-OH) group is identified as the parent chain.[2][3][4][5][6] In this case, the longest chain is heptane, and the hydroxyl group is located on the second carbon. An ethyl group is present as a substituent on the third carbon.

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [1][7][8] |

| Molecular Weight | 144.25 g/mol | [1][7] |

| CAS Number | 19780-39-3 | [1][7] |

| Appearance | Liquid (at standard conditions) | [6] |

| Boiling Point | 189.0 °C | [6] |

| Purity (typical) | 98% | [6] |

| XlogP | 3.1 | [1][8] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a potential synthesis route for this compound using a Grignard reaction, a versatile method for forming carbon-carbon bonds. The reaction involves the nucleophilic addition of an ethyl magnesium bromide Grignard reagent to pentanal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Pentanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium suspension with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.

-

Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by fractional distillation under reduced pressure.

Apparatus:

-

Fractional distillation apparatus with a Vigreux column

-

Heating mantle

-

Vacuum pump

-

Manometer

Procedure:

-

Set up the fractional distillation apparatus and ensure all connections are secure for vacuum application.

-

Transfer the crude this compound to the distillation flask and add boiling chips.

-

Gradually reduce the pressure to the desired level and begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Instrumentation | Expected Observations | Source of Spectra |

| ¹³C NMR | Not specified | Signals corresponding to the 9 distinct carbon atoms in the molecule. The carbon attached to the hydroxyl group is expected to be in the 60-80 ppm region. | SpectraBase[3] |

| FTIR | Bruker Tensor 27 FT-IR | A broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C-O stretching band around 1100 cm⁻¹. | PubChem[2], SpectraBase[6][9] |

| Mass Spec (GC-MS) | Not specified | A molecular ion peak (M⁺) at m/z 144, although it may be weak. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of H₂O). | PubChem[2], NIST WebBook[4][5] |

| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Characteristic peaks for C-H and C-C bond vibrations. | PubChem[2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for this compound.

Logical Relationship for Spectroscopic Analysis

This diagram shows the logical connections between the structural features of this compound and the expected spectroscopic data.

Caption: Logical relationship of structure to spectra.

References

- 1. This compound | C9H20O | CID 542286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3-Ethyl-2-methyl-2-heptanol | C10H22O | CID 547703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Molecular weight and formula for 3-Ethyl-2-heptanol

An In-depth Technical Guide to 3-Ethyl-2-heptanol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Properties and Formula

This compound is a secondary alcohol. Its chemical structure consists of a seven-carbon heptane (B126788) chain with an ethyl group at the third carbon and a hydroxyl group at the second carbon.

Chemical Formula : C₉H₂₀O

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 144.25 g/mol [1] |

| CAS Number | 19780-39-3[1] |

| Density | 0.822 g/cm³ |

| Boiling Point | 189.1 °C at 760 mmHg |

| Flash Point | 76.3 °C |

| Vapor Pressure | 0.158 mmHg at 25°C |

| LogP (Octanol/Water Partition Coefficient) | 2.58360 |

| Refractive Index | 1.428 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical characterization of this compound.

Synthesis via Grignard Reaction

This protocol describes a general method for synthesizing this compound by the reaction of a suitable Grignard reagent with an aldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 1-bromopentane in anhydrous diethyl ether to the dropping funnel. Add a small amount of the 1-bromopentane solution to the magnesium to initiate the reaction. Once the reaction begins, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

-

Quenching: After the addition of acetaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals would include a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, a multiplet for the CH-OH proton, and overlapping signals for the aliphatic chain.

-

¹³C NMR Acquisition: Obtain a carbon NMR spectrum. The spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the typical alcohol region (around 60-70 ppm).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The key characteristic absorption band to identify is the broad O-H stretch of the alcohol functional group, which typically appears around 3200-3600 cm⁻¹. C-H stretching vibrations will be observed just below 3000 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Inject a dilute solution of the compound into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) to fragment the molecule.

-

Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 144). The fragmentation pattern will be characteristic of an aliphatic alcohol and can be used to confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

Predicted 1H and 13C NMR Spectra of 3-Ethyl-2-heptanol: A Technical Guide

For Immediate Release

This technical guide provides a detailed prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the organic compound 3-Ethyl-2-heptanol. This analysis is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational dataset for the identification and characterization of this molecule.

Chemical Structure

This compound is a secondary alcohol with the chemical formula C9H20O. The structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group substituted at the third carbon and a hydroxyl group at the second carbon.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of this compound is characterized by a number of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the multiplicity is determined by the number of neighboring protons, following the n+1 rule. The integration of each peak corresponds to the number of protons it represents.

| Protons (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1 | ~ 0.9 | Triplet | 3H |

| H2 | ~ 1.2-1.4 | Multiplet | 4H |

| H3 | ~ 1.2-1.4 | Multiplet | 2H |

| H4 | ~ 1.4-1.6 | Multiplet | 1H |

| H5 | ~ 3.6-3.8 | Multiplet | 1H |

| H6 | ~ 1.1 | Doublet | 3H |

| H7 | ~ 1.4-1.6 | Multiplet | 2H |

| H8 | ~ 0.9 | Triplet | 3H |

| OH | ~ 1.5-3.0 | Singlet (broad) | 1H |

Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum of this compound will display a distinct signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.

| Carbon (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 14 |

| C2 | ~ 23 |

| C3 | ~ 30 |

| C4 | ~ 35 |

| C5 | ~ 50 |

| C6 | ~ 70 |

| C7 | ~ 20 |

| C8 | ~ 25 |

| C9 | ~ 11 |

Molecular Structure with Atom Numbering

To facilitate the correlation between the predicted NMR data and the molecular structure, the following diagram illustrates the numbering scheme for the carbon and hydrogen atoms in this compound.

Experimental Protocol Considerations

The actual experimental NMR spectra of this compound may show slight variations from these predicted values due to factors such as solvent effects, concentration, and temperature. For experimental validation, a standard protocol would involve dissolving the sample in a deuterated solvent (e.g., CDCl3) with a small amount of a reference standard like tetramethylsilane (B1202638) (TMS). 1H and 13C NMR spectra would then be acquired on a high-field NMR spectrometer. The chemical shifts reported here are relative to TMS at 0.00 ppm. The broadness of the hydroxyl proton signal can be confirmed by a D2O exchange experiment, where the OH peak would disappear from the spectrum.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Infrared (IR) spectroscopy data for 3-Ethyl-2-heptanol (CAS No: 19780-39-3). The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and analysis. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations to aid in understanding the molecular vibrations and experimental workflows.

Introduction

This compound is a secondary alcohol with the chemical formula C9H20O.[1][2] Its structure consists of a heptane (B126788) backbone with an ethyl group at the third carbon and a hydroxyl group at the second carbon. Infrared spectroscopy is a powerful analytical technique for elucidating the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is instrumental in confirming the presence of the hydroxyl (-OH) group and the alkyl (C-H) framework, which are key structural features.

Infrared Spectroscopy Data

The infrared spectrum of this compound has been recorded using Fourier Transform Infrared (FTIR) spectroscopy.[1] Data is available from techniques such as Attenuated Total Reflectance (ATR) using a neat sample (ATR-Neat) and standard transmission IR of a neat liquid sample.[1] The spectra are typically acquired using instruments like the Bruker Tensor 27 FT-IR spectrometer.[1]

The following table summarizes the principal absorption bands observed in the IR spectrum of this compound, along with their characteristic vibrational modes and assignments. The peak positions are given in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 2960-2850 | Strong | C-H stretch | Alkane (CH₃, CH₂, CH) |

| 1465 | Medium | C-H bend | Alkane (CH₂, CH₃) |

| 1380 | Medium | C-H bend | Alkane (CH₃) |

| ~1110 | Medium to Strong | C-O stretch | Secondary Alcohol |

Interpretation of the Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The most prominent feature is a strong and broad absorption band in the region of 3350 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

The sharp, strong absorptions in the 2960-2850 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds within the ethyl and heptyl chains. The presence of multiple peaks in this region is due to the symmetric and asymmetric stretching of the various methyl (CH₃) and methylene (B1212753) (CH₂) groups.

In the fingerprint region, the bands at approximately 1465 cm⁻¹ and 1380 cm⁻¹ correspond to the bending vibrations of the C-H bonds. The C-O stretching vibration for a secondary alcohol typically appears in the 1150-1075 cm⁻¹ range. For this compound, a medium to strong intensity peak is expected around 1110 cm⁻¹.

Experimental Protocols

The acquisition of a high-quality IR spectrum of a liquid sample like this compound requires proper sample handling and instrument setup. The following are detailed methodologies for the two common techniques.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a convenient technique for analyzing liquid samples with minimal preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

Select an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe to remove any sample residue.

-

Transmission Spectroscopy (Neat Liquid)

This traditional method involves placing a thin film of the liquid sample between two IR-transparent salt plates.

-

Sample Preparation:

-

Place a drop of neat this compound onto the center of a clean, polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mount the "sandwich" plates in the spectrometer's sample holder.

-

-

Instrument Setup:

-

Collect a background spectrum with an empty sample holder or with empty, clean salt plates in the beam path.

-

Define the acquisition parameters as described for the ATR method.

-

-

Data Acquisition:

-

Place the sample holder with the prepared salt plates into the instrument's sample compartment.

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous isopropanol) to prevent dissolution of the salt. Store the plates in a desiccator.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow of an IR spectroscopy experiment.

Caption: Molecular structure of this compound.

Caption: General workflow for an IR spectroscopy experiment.

References

Unraveling the Molecular Blueprint: An In-depth Analysis of the Mass Spectrometry Fragmentation of 3-Ethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Ethyl-2-heptanol. Understanding the fragmentation pathways of this secondary alcohol is crucial for its unambiguous identification in complex mixtures and for elucidating the structure of related compounds. This document details the primary fragmentation mechanisms, presents the mass spectral data in a clear, tabular format, and outlines a representative experimental protocol for acquiring such data.

Molecular Structure and Fragmentation Principles

This compound (C₉H₂₀O, Molecular Weight: 144.25 g/mol ) is a secondary alcohol. Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is often unstable. The molecular ion peak for alcohols is typically weak or even absent in EI-MS.[1][2] The subsequent fragmentation of the molecular ion is governed by established chemical principles, primarily alpha-cleavage and dehydration (loss of a water molecule).[3][4]

-

Alpha-Cleavage: This is a characteristic fragmentation pathway for alcohols where the bond between the carbon bearing the hydroxyl group (alpha-carbon) and an adjacent carbon is cleaved.[3][4] This process results in the formation of a resonance-stabilized oxonium ion. For this compound, there are two potential sites for alpha-cleavage, leading to the formation of different fragment ions.

-

Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation route for alcohols.[3][5] This results in a fragment ion with a mass-to-charge ratio (m/z) of [M-18]⁺˙.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, extracted from the NIST Mass Spectrometry Data Center, is summarized in the table below.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure | Fragmentation Pathway |

| 27 | 25 | [C₂H₃]⁺ | Alkyl fragment |

| 29 | 40 | [C₂H₅]⁺ | Ethyl radical cation / Alpha-cleavage |

| 31 | 15 | [CH₂OH]⁺ | Rearrangement product |

| 41 | 55 | [C₃H₅]⁺ | Allyl cation |

| 43 | 70 | [C₃H₇]⁺ | Propyl/Isopropyl cation |

| 45 | 100 | [CH(OH)CH₃]⁺ | Alpha-cleavage |

| 55 | 65 | [C₄H₇]⁺ | Alkyl fragment |

| 57 | 85 | [C₄H₉]⁺ | Butyl cation |

| 69 | 30 | [C₅H₉]⁺ | Alkyl fragment |

| 70 | 20 | [C₅H₁₀]⁺ | Alkene fragment |

| 73 | 10 | [M - C₅H₁₁]⁺ | Alpha-cleavage |

| 83 | 15 | [C₆H₁₁]⁺ | Alkyl fragment |

| 87 | 5 | [M - C₄H₉]⁺ | Alpha-cleavage |

| 99 | 5 | [M - C₃H₇ - H₂O]⁺ | Dehydration and subsequent fragmentation |

| 115 | <5 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 126 | <5 | [M - H₂O]⁺˙ | Dehydration |

| 144 | Not Observed | [C₉H₂₀O]⁺˙ | Molecular Ion |

Table 1: Mass spectral data for this compound (Electron Ionization). The most significant peaks for structural elucidation are highlighted in bold.

Fragmentation Pathway Analysis

The fragmentation of this compound can be rationalized through the following key pathways, leading to the major observed ions.

Caption: Primary fragmentation pathways of this compound in EI-MS.

The most prominent fragmentation route is the alpha-cleavage between C2 and C3, leading to the formation of the resonance-stabilized oxonium ion at m/z 45 , which is the base peak in the spectrum. Cleavage of the butyl group at C3 results in the ion at m/z 87 . The loss of the ethyl group from C3 gives rise to the ion at m/z 115 . The peak at m/z 126 corresponds to the loss of a water molecule from the molecular ion. The smaller fragments observed at lower m/z values arise from subsequent fragmentation of these primary ions and the hydrocarbon backbone.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a representative methodology for the acquisition of an electron ionization mass spectrum for a volatile compound like this compound.

Caption: Generalized workflow for GC-EI-MS analysis of this compound.

1. Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile solvent like methanol (B129727) or dichloromethane (B109758) is injected into the heated GC inlet.

2. Ionization: In the ion source, the vaporized analyte molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[2] This energy is sufficient to cause ionization and induce fragmentation.

3. Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

4. Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

5. Data Acquisition: A data system records the intensity of each ion to generate the mass spectrum.

Conclusion

The mass spectrum of this compound is dominated by fragments resulting from alpha-cleavage and dehydration. The base peak at m/z 45 is a strong indicator of a 2-ol structure. By carefully analyzing the m/z values and relative intensities of the fragment ions, the structure of this compound can be confidently confirmed. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of organic molecules.

References

An In-depth Technical Guide on the Thermodynamic Properties of 3-Ethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-2-heptanol (CAS RN: 19780-39-3). The information is compiled from critically evaluated data and established experimental methodologies, intended to serve as a foundational resource for professionals in research and development.

Introduction

This compound is a nine-carbon branched-chain alcohol with the molecular formula C₉H₂₀O. A clear understanding of its thermodynamic properties is essential for a wide range of applications, including process design, reaction engineering, and in the broader context of physical chemistry for understanding intermolecular forces. While not a typical drug molecule, its properties as a solvent or potential metabolite could be of interest in pharmaceutical sciences. This guide presents key thermodynamic data in a structured format, details the experimental protocols for their determination, and provides visualizations for key processes and relationships.

Quantitative Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic data for this compound.

Table 1: Critical Properties

| Property | Value | Units |

| Critical Temperature (Tc) | 639 | K |

| Critical Pressure (Pc) | 2597.23 | kPa |

| Critical Density (ρc) | - | kg/m ³ |

Table 2: Phase Transition Properties

| Property | Value | Units |

| Normal Boiling Temperature | - | K |

| Enthalpy of Vaporization (at various temperatures) | See NIST/TRC Web Thermo Tables | kJ/mol |

| Enthalpy of Formation (Gas) | - | kJ/mol |

| Enthalpy of Formation (Liquid) | - | kJ/mol |

Table 3: Temperature-Dependent Properties

| Property | Temperature Range (K) | Functional Form/Data Points |

| Boiling Temperature vs. Pressure | 200 - 639 | Available in NIST/TRC Web Thermo Tables |

| Density (Liquid in equilibrium with Gas) | 200 - 639 | Available in NIST/TRC Web Thermo Tables |

| Heat Capacity at Constant Pressure (Ideal Gas) | 200 - 1000 | Available in NIST/TRC Web Thermo Tables |

| Enthalpy (Ideal Gas) | 200 - 1000 | Available in NIST/TRC Web Thermo Tables |

| Entropy (Ideal Gas) | 200 - 1000 | Available in NIST/TRC Web Thermo Tables |

| Viscosity (Liquid in equilibrium with Gas) | 270 - 630 | Available in NIST/TRC Web Thermo Tables |

| Thermal Conductivity (Liquid in equilibrium with Gas) | 200 - 570 | Available in NIST/TRC Web Thermo Tables |

Note: Specific data points and functional forms for temperature-dependent properties are available through the NIST/TRC Web Thermo Tables (WTT)[1].

Experimental Protocols

The determination of the thermodynamic properties listed above involves a variety of established experimental techniques. The following sections describe the general methodologies.

3.1. Determination of Vapor Pressure and Enthalpy of Vaporization

The relationship between vapor pressure and temperature is fundamental for determining the enthalpy of vaporization, often through the Clausius-Clapeyron equation.[2][3][4]

-

Static Method: A sample of the liquid is placed in a container, which is then evacuated to remove any foreign gases.[5] The container is placed in a thermostat to maintain a constant temperature. The pressure of the vapor in equilibrium with the liquid is then measured directly using a pressure transducer. This is repeated at various temperatures to obtain the vapor pressure curve.

-

Boiling Point Method (Ebulliometry): In this method, the external pressure on a liquid is controlled, and the temperature at which the liquid boils is measured.[1] The boiling point is the temperature at which the vapor pressure equals the external pressure. By varying the external pressure, a series of boiling points can be determined.[1]

From the temperature dependence of the vapor pressure, the enthalpy of vaporization (ΔHvap) can be calculated from the slope of a plot of ln(P) versus 1/T.[3]

3.2. Calorimetry for Heat Capacity Measurement

Calorimetry is the primary technique for measuring the heat capacity of liquids.[6]

-

Adiabatic Calorimetry: A known quantity of the liquid is placed in a thermally insulated container (calorimeter). A measured amount of electrical energy is supplied to a heater immersed in the liquid, and the resulting temperature rise is measured. The heat capacity is calculated from the energy input and the temperature change.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. The sample and reference are subjected to the same controlled temperature program. The difference in heat flow is proportional to the difference in their heat capacities.

3.3. Density Measurement

The density of a liquid can be determined using several methods.

-

Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid and weighed again. The density is the mass of the liquid divided by the volume of the pycnometer.

-

Vibrating Tube Densitometry: The liquid is passed through a U-shaped tube, which is electronically vibrated. The density of the liquid affects the resonant frequency of the tube's vibration, from which the density can be accurately determined.

3.4. Determination of Critical Temperature and Pressure

The critical point is the temperature and pressure above which a distinct liquid and gas phase do not exist.[7]

-

Sealed Tube Method: A small amount of the liquid is sealed in a transparent, heavy-walled tube. The tube is slowly heated, and the disappearance of the meniscus separating the liquid and vapor phases is observed. The temperature at which the meniscus disappears is the critical temperature. The pressure at this point is the critical pressure.

-

Pulse-Heating Technique: For thermally unstable compounds, a pulse-heating technique can be used.[8] A wire probe is rapidly heated by an electric current pulse while immersed in the liquid, allowing for the measurement of critical properties with very short residence times at high temperatures.[8]

Signaling Pathways and Biological Activity

As a relatively simple aliphatic alcohol, this compound is not known to be involved in specific biological signaling pathways in the manner of a targeted drug molecule. Its biological effects would likely be related to its properties as a solvent, its ability to disrupt cell membranes at high concentrations, or its metabolic pathway, which would likely involve oxidation by alcohol dehydrogenases. No specific signaling pathways have been identified in the literature for this compound.

Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationships between key thermodynamic properties.

Figure 1. Experimental workflow for the determination of vapor pressure and enthalpy of vaporization.

Figure 2. Logical relationships between key thermodynamic properties.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Enthalpy of vaporisation of water [wwwchem.uwimona.edu.jm]

- 3. steemit.com [steemit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Vapor pressure - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. daneshyari.com [daneshyari.com]

Navigating Lipophilicity: A Technical Guide to the Octanol-Water Partition Coefficient of 3-Ethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of 3-Ethyl-2-heptanol, a key parameter in understanding its physicochemical properties and behavior in biological and environmental systems. A compound's LogP value is a critical determinant of its membrane permeability, solubility, and overall pharmacokinetic profile, making it an indispensable metric in drug discovery and development, as well as in environmental risk assessment.

Quantitative Data Summary

| Parameter | Value | Method/Source |

| Predicted LogP (XlogP) | 3.1 | PubChemLite |

| Predicted LogP (logPoct/wat) | 2.584 | Crippen Method[] |

Caption: Predicted octanol-water partition coefficient (LogP) values for this compound from different computational models.

Experimental Protocols for LogP Determination

The determination of a compound's LogP is a critical experimental procedure. The following sections detail the two most common and accepted methodologies: the Shake-Flask Method and the High-Performance Liquid Chromatography (HPLC) Method.

The Shake-Flask Method (OECD 107)

Considered the "gold standard" for LogP determination, the shake-flask method directly measures the partitioning of a solute between n-octanol and water.[2][3][4] This method is suitable for LogP values in the range of -2 to 4.[3][5]

Detailed Methodology:

-

Preparation of Phases:

-

Prepare a phosphate (B84403) buffer solution (e.g., 10 mM) and adjust the pH to a level where the analyte is in its non-ionized form. For an alcohol like this compound, a neutral pH (around 7.4) is typically appropriate.

-

Saturate the n-octanol with the aqueous buffer and, conversely, the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours before use. This pre-saturation is crucial to prevent volume changes of the phases during the experiment.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a glass vessel with a screw cap, add a defined volume of the pre-saturated n-octanol stock solution and a defined volume of the pre-saturated aqueous buffer.

-

The vessel is then agitated in a mechanical shaker at a constant temperature (typically 25°C) for a sufficient time to allow for equilibrium to be reached. This can range from a few hours to 24 hours.[2]

-

After shaking, the mixture is centrifuged to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully take an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

-

A calibration curve for this compound in both n-octanol and the aqueous buffer must be prepared to accurately quantify the concentrations.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10([this compound]octanol / [this compound]water)

-

Experimental Workflow for the Shake-Flask Method

Caption: Workflow of the Shake-Flask method for LogP determination.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers a faster, more automated alternative to the shake-flask method and is particularly useful for compounds with high LogP values or for screening larger numbers of compounds.[3] It determines LogP indirectly by correlating the compound's retention time on a reversed-phase HPLC column with the known LogP values of a set of standard compounds.

Detailed Methodology:

-

System Setup:

-

An HPLC system equipped with a reversed-phase column (e.g., C18 or C8) is used.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

-

-

Calibration:

-

A series of standard compounds with well-established LogP values spanning a range that is expected to include the LogP of this compound are selected.

-

Each standard compound is injected into the HPLC system, and its retention time (t_R_) is recorded.

-

The dead time (t_0_), which is the retention time of an unretained compound (e.g., uracil), is also determined.

-

The capacity factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear relationship is expected.

-

-

Sample Analysis:

-

A solution of this compound is prepared in the mobile phase and injected into the HPLC system under the same conditions used for the standards.

-

The retention time of this compound is measured, and its capacity factor (k) is calculated.

-

-

Calculation of LogP:

-

The log k value for this compound is then used to determine its LogP value from the linear regression equation of the calibration curve.

-

Logical Relationship in HPLC-based LogP Determination

Caption: Logical workflow for determining LogP using the HPLC method.

Conclusion

The octanol-water partition coefficient is a fundamental parameter for characterizing the lipophilicity of this compound. While experimental data is not currently available, predictive models suggest a LogP value in the range of 2.5 to 3.1, indicating a moderate level of lipophilicity. For definitive determination, the detailed experimental protocols for the shake-flask and HPLC methods provided in this guide offer robust frameworks for researchers. The choice of method will depend on the required accuracy, sample purity, and available equipment. Accurate knowledge of the LogP of this compound is essential for its effective application and study in pharmaceutical and environmental sciences.

References

Solubility of 3-Ethyl-2-heptanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2-heptanol in organic solvents. Due to the limited availability of specific quantitative data in published literature, this guide focuses on qualitative assessment based on fundamental chemical principles, alongside a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound (CAS No: 19780-39-3) is a secondary alcohol with the molecular formula C9H20O.[1] Its structure, featuring a nine-carbon chain with a hydroxyl group at the second position and an ethyl group at the third, dictates its solubility behavior. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the significant non-polar alkyl chain influences its interaction with various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and as a potential intermediate in drug manufacturing.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of organic solvents. The relatively large non-polar carbon backbone suggests good solubility in non-polar solvents. Conversely, the polar hydroxyl group will contribute to solubility in more polar organic solvents. While shorter-chain alcohols exhibit significant water solubility, the nine-carbon structure of this compound renders it sparingly soluble in water but readily soluble in most common organic solvents. For a similar C9 alcohol, isononyl alcohol, complete miscibility with most organic solvents has been reported.[2]

A qualitative summary of the expected solubility of this compound is presented in the table below.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Non-Polar Solvents | Hexane, Toluene, Diethyl Ether | High / Miscible | The large, non-polar alkyl chain of this compound has strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | High / Miscible | The polar hydroxyl group can engage in dipole-dipole interactions with these solvents, and the alkyl chain is compatible. |

| Polar Protic Solvents | Methanol, Ethanol | High / Miscible | The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with other alcohols. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method outlines a common procedure for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Vials for sample preparation

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute is crucial to ensure that a saturated state is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 12 hours to allow the undissolved this compound to settle.

-

Sample Extraction: Carefully extract an aliquot of the clear, supernatant saturated solution using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Gravimetric Analysis and Dilution: Determine the mass of the collected saturated solution. Subsequently, dilute the sample with a known volume of the same organic solvent to a concentration suitable for the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated GC-FID or other appropriate analytical instrumentation to determine the precise concentration of this compound.

-

Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the experimental temperature, typically expressed in g/100 mL, mol/L, or as a mass fraction.

Visualization of Solubility Principles

The following diagram illustrates the key structural features of this compound and their influence on its solubility in polar and non-polar solvents.

Caption: Structural basis of this compound's solubility.

Conclusion

References

Introduction to the Chirality of 3-Ethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoisomerism and chirality of this compound, a secondary alcohol with applications in organic synthesis. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers, each with unique three-dimensional arrangements and potentially different biological activities. This document outlines the structural basis of its chirality, methods for the synthesis and separation of its stereoisomers, and presents available physicochemical data.

This compound possesses two stereocenters, at carbon atoms C2 and C3. The presence of these chiral centers gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are the (2R,3R) and (2R,3S) forms, the (2S,3S) and (2S,3R) forms, the (2R,3R) and (2S,3R) forms, and the (2S,3S) and (2R,3S) forms. The enantiomeric pairs are (2R,3R) with (2S,3S) and (2R,3S) with (2S,3R).

The erythro and threo nomenclature can also be used to describe the relative stereochemistry of the two chiral centers. The erythro isomers have similar substituents on the same side of the carbon backbone in a Fischer projection, while the threo isomers have them on opposite sides.

Physicochemical Properties of this compound Stereoisomers

While data for the racemic mixture of this compound is available, specific quantitative data for the individual stereoisomers is not readily found in publicly available literature. The table below summarizes the known properties of the mixture. It is expected that the individual stereoisomers will have very similar boiling points and densities, but their optical rotations will be equal in magnitude and opposite in sign for enantiomeric pairs.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value |

| Molecular Formula | C9H20O[1] |

| Molecular Weight | 144.25 g/mol [1] |

| Boiling Point | 189.1 °C at 760 mmHg (Predicted)[2] |

| Density | 0.822 g/cm³ (Predicted)[2] |

| Refractive Index | 1.428 (Predicted)[2] |

| Optical Rotation | Not applicable for the racemate |

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods. While specific protocols for this exact molecule are not widely published, analogous syntheses of secondary alcohols with adjacent chiral centers can be adapted. Two common strategies are diastereoselective addition to a chiral precursor and enantioselective reduction of a prochiral ketone.

Diastereoselective Grignard Addition

A common approach involves the diastereoselective addition of an organometallic reagent to a chiral aldehyde or ketone. For the synthesis of this compound, this could involve the addition of an ethyl Grignard reagent (ethylmagnesium bromide) to a chiral derivative of 2-heptanone (B89624). The stereochemical outcome would be influenced by the directing group on the chiral auxiliary.

Experimental Protocol (General, for adaptation):

-

Preparation of the Chiral Ketone: A chiral auxiliary is attached to 2-heptanone to introduce stereochemical control.

-

Grignard Reaction: The chiral ketone is reacted with ethylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C) to promote diastereoselectivity.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and concentrated.

-

Cleavage of Chiral Auxiliary: The chiral auxiliary is removed to yield the enantioenriched this compound.

-

Purification: The product is purified by column chromatography.

Enantioselective Reduction of 3-Ethyl-2-heptanone

Another strategy is the enantioselective reduction of the prochiral ketone, 3-ethyl-2-heptanone. This can be achieved using chiral reducing agents or a catalyst.

Experimental Protocol (General, for adaptation):

-

Catalyst Preparation: A chiral catalyst, such as a ruthenium(II) complex with a chiral diamine ligand, is prepared in situ.

-

Reduction Reaction: 3-Ethyl-2-heptanone is dissolved in a suitable solvent (e.g., isopropanol) and reacted with a hydride source (e.g., from isopropanol (B130326) in transfer hydrogenation) in the presence of the chiral catalyst.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The enantioenriched this compound is purified by column chromatography.

Separation of this compound Stereoisomers

A mixture of stereoisomers can be separated into its components through various chromatographic and chemical resolution techniques.

Chiral Chromatography (GC and HPLC)

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical and preparative techniques for separating enantiomers and diastereomers.

-

Chiral GC: The alcohol or a derivatized form (e.g., acetate (B1210297) ester) is passed through a GC column containing a chiral stationary phase (CSP), often based on cyclodextrins. The different interactions of the stereoisomers with the CSP lead to different retention times, allowing for their separation and quantification.[3][4]

-

Chiral HPLC: Similar to chiral GC, HPLC with a chiral stationary phase can be used to separate the stereoisomers. Polysaccharide-based CSPs are commonly used for the separation of chiral alcohols. The separation can be performed in normal-phase, reversed-phase, or polar organic modes.[5][6]

Chemical Resolution of Enantiomers

Chemical resolution involves the conversion of a pair of enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.

Experimental Protocol (General, for adaptation):

-

Diastereomer Formation: The racemic mixture of this compound is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid or a derivative) to form diastereomeric salts.

-

Separation: The diastereomeric salts are separated by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomers are then treated with a base to regenerate the individual enantiomers of this compound.

Visualizations of Experimental Workflows

Diagram 1: A generalized workflow for the synthesis of stereoisomers.

Diagram 2: A generalized workflow for separating enantiomers.

Conclusion

This compound is a chiral molecule with four stereoisomers due to the presence of two stereocenters. While the physicochemical properties of the individual stereoisomers are not extensively documented, established methods of stereoselective synthesis and chiral separation can be applied to obtain them in high purity. The choice of synthetic or separation strategy will depend on the desired stereoisomer and the available resources. Further research is needed to fully characterize each stereoisomer and explore their potential differential biological activities, which is of particular importance in the fields of drug discovery and development.

References

- 1. This compound | C9H20O | CID 542286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 19780-39-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]

The Dual Nature of C9H20O Isomers: A Technical Guide to Industrial and Research Applications

For Immediate Release

[CITY, STATE] – The isomeric landscape of the C9H20O molecular formula, encompassing a diverse range of nonanol alcohols and their corresponding ethers, presents a compelling frontier for innovation across various industrial and research sectors. From the production of fragrances and plasticizers to potential applications in antimicrobial and anti-inflammatory therapies, these compounds exhibit a remarkable versatility rooted in their structural nuances. This technical guide provides an in-depth exploration of the properties, synthesis, and potential applications of C9H20O isomers, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of C9H20O Isomers

The C9H20O isomers are broadly categorized into two main classes: alcohols (nonanols), characterized by a hydroxyl (-OH) group, and ethers, which feature an oxygen atom connected to two alkyl groups.[1] These structural distinctions significantly influence their physical and chemical properties, which are crucial for determining their suitability for specific applications.

Nonanol Isomers

The alcohol isomers, known as nonanols, exist in numerous linear and branched forms. The position of the hydroxyl group and the branching of the carbon chain dictate properties such as boiling point, melting point, density, and solubility.[1]

| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Solubility in Water (g/L) |

| 1-Nonanol | Nonan-1-ol | 143-08-8 | 214 | -6 | 0.827 | 0.13[1][2] |

| 2-Nonanol | Nonan-2-ol | 628-99-9 | 193-194 | -35.5 | ~0.83 | 0.259 (at 15°C)[1] |

| 3-Nonanol | Nonan-3-ol | 623-93-8 | 195 | - | - | 0.315 (at 25°C)[3] |

| 3,5,5-Trimethyl-1-hexanol | 3,5,5-Trimethylhexan-1-ol | 3452-97-9 | 196 | - | 0.823 | - |

Ether Isomers